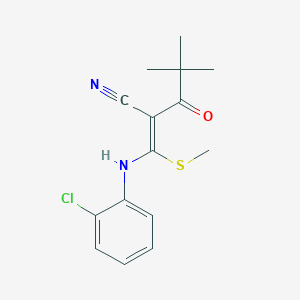
3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one is a chemical compound known for its role as a receptor tyrosine kinase inhibitor. This compound is particularly significant in the field of medicinal chemistry due to its ability to inhibit specific kinases, such as FLK-1 and EGF receptor tyrosine kinases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one typically involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with indolin-2-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and products.
化学反応の分析
Types of Reactions
3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the indolin-2-one moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy derivatives.
科学的研究の応用
3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of receptor tyrosine kinase inhibition.
Biology: The compound is employed in biological assays to study cell signaling pathways involving receptor tyrosine kinases.
Medicine: It has potential therapeutic applications in the treatment of diseases where receptor tyrosine kinases are implicated, such as cancer.
作用機序
The mechanism of action of 3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one involves the inhibition of receptor tyrosine kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival .
類似化合物との比較
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of 3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Another compound with antioxidant properties.
2,6-Di-tert-butyl-4-formylphenol: A structural analog with similar functional groups
Uniqueness
What sets 3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one apart from similar compounds is its specific ability to inhibit receptor tyrosine kinases. This unique property makes it a valuable tool in both research and potential therapeutic applications.
特性
分子式 |
C23H27NO2 |
|---|---|
分子量 |
349.5 g/mol |
IUPAC名 |
(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C23H27NO2/c1-22(2,3)17-12-14(13-18(20(17)25)23(4,5)6)11-16-15-9-7-8-10-19(15)24-21(16)26/h7-13,25H,1-6H3,(H,24,26)/b16-11- |
InChIキー |
NUMNJHZZSGKINB-WJDWOHSUSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C3=CC=CC=C3NC2=O |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C3=CC=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-oxo-1-pyrimidin-5-ylindeno[1,2-c]thiophen-3-yl)acetamide](/img/structure/B15132248.png)
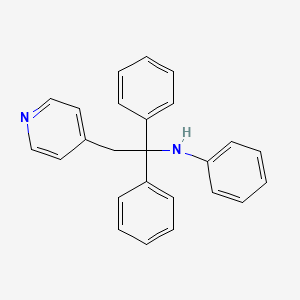
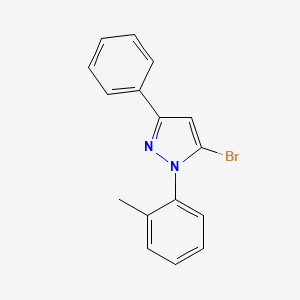
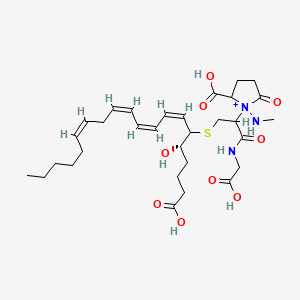
![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)-](/img/structure/B15132276.png)
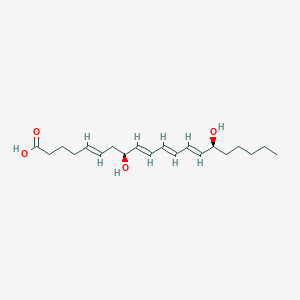
![(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride](/img/structure/B15132295.png)


![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)


